REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.[CH2:10]([N:12](CC)[CH2:13]C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.Cl.CNC>CN(C=O)C>[CH3:10][N:12]([CH3:13])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9] |f:2.3,4.5|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
679 mg
|
Type
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reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 1 h at RT
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a light yellow solution
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred over night
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed (amine silica gel cartridge, CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
The resulting brown oil was dried at the HV over night
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN(C(=O)C=1C=NN(C1)C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |